BenchChemオンラインストアへようこそ!

Zalypsis

comparative pharmacology in vivo antitumor activity xenograft models

Zalypsis (PM00104) is a synthetic tetrahydroisoquinoline alkaloid and DNA minor groove covalent binder that forms guanine adducts, inducing double-strand breaks and apoptosis. Critically, despite shared in vitro potency with trabectedin and lurbinectedin, Zalypsis exhibits a distinctly different in vivo antitumor spectrum with no correlation between in vitro and in vivo efficacy—making it an essential comparator for SAR studies and DNA damage response pathway dissection. Documented picomolar potency in multiple myeloma models, ex vivo activity in primary patient plasma cells, and significant tumor growth inhibition in gastric (Hs746t) and bladder (SW780) xenografts (%T/C 41.9–47%). For research use only; not for human therapeutic use.

Molecular Formula C37H38F3N3O8
Molecular Weight 709.7 g/mol
CAS No. 308359-57-1
Cat. No. B1682370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalypsis
CAS308359-57-1
SynonymsN-(((6aS,7R,13S,14S,16R)-5-(acetyloxy)-6,6a,7,13,14,16-hexahydro-8,14-dihydroxy-9-methoxy-4,10,17-trimethyl-7,13-imino-12H-1,3-dioxolo(7,8)isoquino(3,2-b)(3)benzazocin-16-yl)methyl)-3-(3-(trifluoromethyl)phenyl)-2E-propenamide
N-((5-(acetyloxy)-6,6a,7,13,14,16-hexahydro-8,14-dihydroxy-9-methoxy-4,10,17-trimethyl-7,13-imino-12H-1,3-dioxolo(7,8)isoquino(3,2-b)(3)benzazocin-16-yl)methyl)-3-(3-(trifluoromethyl)phenyl)-2E-propenamide
PM 00104
PM-00104
PM00104
Zalypsis
Molecular FormulaC37H38F3N3O8
Molecular Weight709.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
InChIInChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1
InChIKeyVPAHZSUNBOYNQY-DLVGLDQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zalypsis (CAS 308359-57-1) Procurement Guide: Tetrahydroisoquinoline Alkaloid DNA Minor Groove Binder for Anticancer Research


Zalypsis (PM00104, PM-10450), CAS 308359-57-1, is a synthetic tetrahydroisoquinoline alkaloid with the molecular formula C37H38F3N3O8 and molecular weight 709.71 g/mol . The compound is structurally related to the marine natural products jorumycin and renieramycins, and functions as a DNA minor groove covalent binder that forms adducts with the exocyclic amino group of selected guanines, leading to DNA double-strand breaks, cell cycle arrest, and apoptotic cell death . Zalypsis was developed by PharmaMar and advanced through Phase I and multiple Phase II clinical trials before clinical development was discontinued in favor of other pipeline compounds . As of 2012, PM00104 is available for licensing and remains a valuable research tool for investigating DNA damage response mechanisms and evaluating structure-activity relationships within the tetrahydroisoquinoline alkaloid class .

Why Zalypsis Cannot Be Simply Substituted with Other Tetrahydroisoquinoline Alkaloids in Research Applications


Although Zalypsis shares a common tetrahydroisoquinoline alkaloid core and DNA minor groove binding mechanism with trabectedin and lurbinectedin (PM01183), experimental evidence demonstrates that these compounds are not functionally interchangeable . Despite similar in vitro antiproliferative activity and DNA damage induction patterns across the three compounds, Zalypsis exhibits a distinctly different spectrum of in vivo antitumor activity, with no correlation observed between in vitro cytotoxic potency and in vivo efficacy across the class . Furthermore, the C-ring structural differences among these ecteinascidin derivatives dictate differential dependence on nucleotide excision repair (NER) pathways and transcription-coupled repair inhibition . These compound-specific pharmacological properties underscore that substitution based solely on in vitro potency or shared mechanism would be scientifically unsound for experimental design or procurement decisions .

Zalypsis Quantitative Differentiation Evidence: Direct Comparative and Head-to-Head Benchmarking Data


In Vivo Antitumor Spectrum Distinct from Trabecetedin and Lurbinectedin Despite Comparable In Vitro Potency and DNA Repair Dependency

A direct comparative study evaluated Zalypsis (PM00104), lurbinectedin (PM01183), and trabectedin across identical in vitro and in vivo models. All three compounds exhibited very similar antiproliferative activity, DNA damage induction, and cell cycle perturbation profiles on tumor cell lines . Nucleotide Excision Repair (NER) deficient cells were approximately fourfold more resistant to all three compounds. Cells deficient in homologous recombination (HR) were markedly more sensitive to all three compounds (150-200-fold). However, despite these shared in vitro characteristics, Zalypsis demonstrated a distinctly different spectrum of in vivo antitumor activity compared to lurbinectedin and trabectedin . The study explicitly noted that no relationship whatsoever was found between in vitro cytotoxic potency and in vivo antitumor activity across the three compounds .

comparative pharmacology in vivo antitumor activity xenograft models DNA repair pathway dependence

Potent Antimyeloma Activity with Picomolar IC50 Values in Multiple Myeloma Cell Lines and Primary Patient Samples

In a dedicated multiple myeloma (MM) study, Zalypsis was evaluated across a panel of MM cell lines and was reported as the most potent antimyeloma agent tested by the research group to that point, with IC50 values ranging from picomolar to low nanomolar concentrations . The compound demonstrated remarkable ex vivo potency in plasma cells obtained from MM patients and showed significant activity in MM cells in vivo xenografted in mice . Mechanistically, Zalypsis induced DNA double-strand breaks evidenced by increased phospho-histone-H2AX and phospho-CHK2, followed by striking p53 overexpression in p53 wild-type cell lines; in p53-mutated cell lines, Zalypsis still induced double-strand breaks and cell death, though higher concentrations were required .

multiple myeloma antimyeloma agents DNA double-strand breaks p53 pathway

Broad Cytotoxic Activity Across 24 Human Cancer Cell Lines with Mean IC50 of 7 nM and Gastric Cancer Xenograft Selectivity

A comprehensive molecular pharmacology study evaluated Zalypsis across a 24 human cancer cell line panel, establishing a mean IC50 value of 7 nM . Leukemia and stomach tumor cell lines were among the most sensitive. In vivo evaluation in four murine xenograft models demonstrated significant tumor growth inhibition, with the highest activity observed in the Hs746t gastric cancer cell line . Notably, treatment produced no weight loss in treated animals, indicating a favorable tolerability profile at efficacious doses . Additional studies in bladder, gastric, and liver cancer models showed statistically significant antitumor activity in SW780 bladder cancer xenografts with %T/C values of 41.9, 47, and 42.9% on days 24, 27, and 32 respectively .

cytotoxicity screening pan-cancer activity gastric cancer xenograft efficacy

Phase II Clinical Evaluation in Multiple Solid Tumor Indications Including Urothelial Carcinoma, Cervical Cancer, and Ewing Sarcoma

Zalypsis advanced to multiple Phase II clinical trials across distinct solid tumor indications, demonstrating translational relevance beyond preclinical models. An exploratory Phase II trial evaluated Zalypsis at 3 mg/m² 1-hour intravenous infusion every 3 weeks in patients with advanced/metastatic urothelial carcinoma progressing after first-line platinum-based chemotherapy . Additional Phase II trials were conducted in advanced/metastatic endometrial or cervical cancer previously treated with one line of systemic chemotherapy , and in patients with unresectable locally advanced and/or metastatic Ewing family of tumors progressing after at least one prior line of chemotherapy . Population pharmacokinetic analysis from 135 patients demonstrated linear elimination from plasma, dose proportionality up to 5,000 μg/m², and time-independent pharmacokinetics with no clinically relevant covariates identified as predictors of drug exposure .

phase II clinical trial urothelial carcinoma cervical cancer Ewing sarcoma clinical pharmacokinetics

Replication-Dependent γ-H2AX Foci Formation Differentiates Zalypsis from Trabectedin's Transcription-Dependent DNA Damage Mechanism

A mechanistic study investigating the differential induction of γ-H2AX foci by tetrahydroisoquinoline derivatives revealed a fundamental distinction between Zalypsis (PM00104) and trabectedin (Et743). The formation of γ-H2AX foci—a marker of DNA double-strand breaks—was found to be replication-dependent for Zalypsis, whereas it was both transcription- and replication-dependent in the case of trabectedin . This mechanistic divergence was attributed to structural differences in the C-ring of the tetrahydroisoquinoline scaffold, with the study highlighting the importance of the C-ring structure for nucleotide excision repair (NER) targeting and transcription-coupled repair inhibition .

DNA damage response γ-H2AX foci transcription-coupled repair replication stress structure-activity relationship

Recommended Research and Industrial Applications for Zalypsis Based on Quantitative Differentiation Evidence


Comparative Pharmacology Studies of Tetrahydroisoquinoline Alkaloids with Distinct In Vivo Activity Spectra

Researchers investigating structure-activity relationships or in vivo pharmacological differences among DNA minor groove binders should utilize Zalypsis alongside trabectedin and lurbinectedin as a comparator compound. The direct head-to-head study demonstrated that despite shared in vitro potency and DNA repair pathway dependencies, Zalypsis exhibits a distinctly different in vivo antitumor spectrum with no correlation between in vitro and in vivo efficacy . This makes Zalypsis an essential tool for studies aiming to dissect host-mediated antitumor mechanisms or for benchmarking novel tetrahydroisoquinoline derivatives .

Multiple Myeloma Research Requiring High-Potency DNA Double-Strand Break Induction

For multiple myeloma (MM) research applications, Zalypsis offers documented picomolar to low nanomolar potency across MM cell lines and ex vivo activity in primary patient plasma cells . The compound's demonstrated ability to induce apoptosis in both p53 wild-type and p53-mutated contexts provides a valuable tool for studying p53-dependent versus p53-independent DNA damage responses in hematological malignancies . Researchers should consider Zalypsis when evaluating novel antimyeloma combination strategies or when benchmarking investigational agents against a high-potency DNA double-strand break inducer .

DNA Damage Response and Repair Pathway Mechanistic Studies

Zalypsis serves as a valuable probe for dissecting DNA damage response pathways due to its well-characterized replication-dependent γ-H2AX foci formation mechanism, which contrasts with trabectedin's dual transcription- and replication-dependent mechanism . This mechanistic distinction, attributed to C-ring structural differences, enables researchers to investigate the differential contributions of transcription-coupled repair versus replication stress in cellular responses to DNA minor groove binding agents . The compound is particularly suitable for studies in NER-deficient, HR-deficient, or NHEJ-deficient cellular models given the documented repair pathway sensitivities .

Gastric and Bladder Cancer Xenograft Efficacy Studies

Researchers conducting in vivo efficacy studies in gastric cancer (particularly Hs746t xenografts) or bladder cancer (SW780 xenografts) may select Zalypsis based on documented significant tumor growth inhibition in these models . The bladder cancer xenograft data showing %T/C values of 41.9-47% at 300 μg/kg/d dosing provides a quantitative efficacy benchmark . Additionally, the documented absence of treatment-related weight loss in gastric cancer xenograft studies supports the compound's suitability for longer-duration in vivo experiments where maintaining animal welfare is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zalypsis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.